4,5-Dichloro-2-(phenylamino)phenol

Description

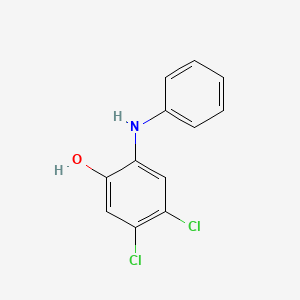

4,5-Dichloro-2-(phenylamino)phenol is a substituted phenol derivative featuring two chlorine atoms at the 4 and 5 positions of the aromatic ring and a phenylamino (-NH-C₆H₅) group at the 2 position. Its molecular formula is inferred as C₁₂H₉Cl₂NO, with a molecular weight of approximately 274.11 g/mol.

Properties

Molecular Formula |

C12H9Cl2NO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2-anilino-4,5-dichlorophenol |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-6-11(12(16)7-10(9)14)15-8-4-2-1-3-5-8/h1-7,15-16H |

InChI Key |

QZPCZTCHPZAMGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C=C2O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(phenylamino)phenol typically involves the chlorination of 2-phenoxyanisole followed by demethylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(phenylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Quinones.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-(phenylamino)phenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(phenylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms and phenylamino group can participate in various chemical interactions, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Substituent Effects and Functional Differences

Chlorine vs. Trifluoromethyl Groups

- This compound and Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- both feature chlorine atoms at the 4 and 5 positions. However, the trifluoromethyl (-CF₃) group in the latter enhances lipophilicity and metabolic stability compared to the phenylamino group, which may facilitate its herbicidal activity .

Phenoxy vs. Phenylamino Linkages

- 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol replaces the phenylamino group with a phenoxy (-O-C₆H₃Cl₂) moiety. The oxygen atom in the phenoxy group reduces basicity compared to the nitrogen in phenylamino, altering solubility and reactivity. This compound’s safety profile includes respiratory irritation risks, highlighting the impact of halogenation on toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.